4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde
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Overview
Description
4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a methanesulfonyl-substituted phenyl group via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-methanesulfonylphenylacetaldehyde.
Reaction with Sodium Carbonate: The aldehyde is reacted with sodium carbonate in the presence of sodium tungstate as a catalyst.
Oxidation: Hydrogen peroxide is added dropwise to the reaction mixture, leading to the formation of the desired product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation
Comparison with Similar Compounds
- 4-Methanesulfonylphenylacetic acid
- 4-Methanesulfonyl-2-nitrophenylamine
- 4-Methanesulfonyl-2-nitrophenylamine
Comparison: 4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
114588-96-4 |
---|---|
Molecular Formula |
C16H14O3S |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
4-[2-(4-methylsulfonylphenyl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C16H14O3S/c1-20(18,19)16-10-8-14(9-11-16)3-2-13-4-6-15(12-17)7-5-13/h2-12H,1H3 |
InChI Key |
ZKBIPKKVVLJXEU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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